3-(3,5-Dioxo-3,5-dihydro-4H-1,2,4-triazol-4-yl)propanoic acid
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Overview
Description
3-(3,5-dioxo-1,2,4-triazolidin-4-yl)propanoic acid is a chemical compound with the molecular formula C₅H₇N₃O₄ and a molecular weight of 173.13 g/mol . This compound is characterized by the presence of a triazolidine ring, which is a five-membered ring containing three nitrogen atoms and two carbonyl groups. The compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 3-(3,5-dioxo-1,2,4-triazolidin-4-yl)propanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of a triazolidine derivative with a propanoic acid derivative in the presence of a suitable catalyst . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
3-(3,5-dioxo-1,2,4-triazolidin-4-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The triazolidine ring can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
3-(3,5-dioxo-1,2,4-triazolidin-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,5-dioxo-1,2,4-triazolidin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-(3,5-dioxo-1,2,4-triazolidin-4-yl)propanoic acid can be compared with other similar compounds, such as:
3-(2,5-dioxoimidazolidin-4-yl)propanoic acid: This compound has a similar structure but with an imidazolidine ring instead of a triazolidine ring.
3-(3,5-dioxo-1,2,4-triazolidin-4-yl)butanoic acid: This compound has an additional carbon in the propanoic acid chain. The uniqueness of 3-(3,5-dioxo-1,2,4-triazolidin-4-yl)propanoic acid lies in its specific ring structure and the presence of two carbonyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C5H5N3O4 |
---|---|
Molecular Weight |
171.11 g/mol |
IUPAC Name |
3-(3,5-dioxo-1,2,4-triazol-4-yl)propanoic acid |
InChI |
InChI=1S/C5H5N3O4/c9-3(10)1-2-8-4(11)6-7-5(8)12/h1-2H2,(H,9,10) |
InChI Key |
IJJHORISOLPILE-UHFFFAOYSA-N |
Canonical SMILES |
C(CN1C(=O)N=NC1=O)C(=O)O |
Origin of Product |
United States |
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